Enhanced Lipophilicity (LogP) Compared to Unsubstituted Benzylamine
(3-Bromo-5-chlorophenyl)methanamine hydrochloride exhibits significantly higher lipophilicity compared to unsubstituted benzylamine, as indicated by computed LogP values. This property is critical for crossing biological membranes and influencing the pharmacokinetic profile of derived compounds. While experimentally determined LogP for the hydrochloride salt is not widely available, the free base (3-bromo-5-chlorophenyl)methanamine has an estimated LogP of approximately 2.3-2.6, in contrast to benzylamine's experimental LogP of 1.09 [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ~2.3-2.6 (free base) |
| Comparator Or Baseline | Benzylamine: LogP = 1.09 (experimental) |
| Quantified Difference | Increase of approximately 1.2-1.5 log units |
| Conditions | Predicted values based on structural analogs; benzylamine experimental value at 25°C |
Why This Matters
Higher LogP values correlate with increased membrane permeability, potentially enhancing the bioavailability of derivatives in drug discovery programs.
- [1] Molbase. (3-bromo-5-chlorophenyl)methanol. LogP: 2.5948. Retrieved from https://qiye.molbase.cn View Source
- [2] Wikipedia. Benzylamine. LogP 1.09. Retrieved from https://fr.m.wikipedia.org/wiki/Benzylamine View Source
